molecular formula C19H24N2OSi B2719377 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2287273-32-7

4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2719377
CAS No.: 2287273-32-7
M. Wt: 324.499
InChI Key: QGDZTPPYIBIMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-Butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a synthetically valuable chemical building block based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its resemblance to purine nucleotides . This specific compound features a tert-butyldimethylsilyl (TBS) protecting group on the pyrrolopyridine core, a critical modification for synthetic strategies aimed at developing novel therapeutic agents. The structural motif of this compound is of significant interest in drug discovery, particularly in the design of potent kinase inhibitors . The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a key pharmacophore in developing inhibitors for various biological targets. Recent research highlights derivatives of this scaffold as exceptionally potent glycogen synthase kinase-3β (GSK-3β) inhibitors, with IC50 values reaching the sub-nanomolar range (e.g., 0.22-0.35 nM) . These inhibitors have demonstrated promising therapeutic potential in Alzheimer's disease models, effectively reducing tau hyperphosphorylation, promoting neurite outgrowth, and ameliorating dyskinesia in vivo . Furthermore, pyrrolo[2,3-b]pyridine derivatives are actively explored as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, showing low nanomolar activity against FGFR1-3 and efficacy in inhibiting cancer cell proliferation and migration . The scaffold's versatility also extends to its application in compounds targeting mTOR and PI3 kinases . This compound is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OSi/c1-19(2,3)23(4,5)22-17-13-16(14-9-7-6-8-10-14)21-18-15(17)11-12-20-18/h6-13H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDZTPPYIBIMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=NC2=C1C=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole . The pyrrolo[2,3-b]pyridine core can be synthesized through a series of reactions, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and nucleophiles such as fluoride ions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its versatility in medicinal chemistry. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological assays.

Recent studies have focused on developing efficient synthetic routes to obtain derivatives of pyrrolo[2,3-b]pyridine. For instance, Khaled et al. (2023) reported novel synthetic methods that utilize readily available starting materials to produce various derivatives with potential pharmacological activities . The synthesis typically involves cross-coupling reactions and condensation processes, which allow for the introduction of diverse substituents that can modulate biological activity.

Pharmacological Activities

The pharmacological profile of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is promising, with various studies indicating its potential in treating multiple diseases:

  • Anticancer Activity : Compounds based on the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant anticancer properties. They have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
  • Antiviral Effects : Some derivatives exhibit antiviral activities against a range of viruses by interfering with viral replication processes. This makes them candidates for further development as antiviral agents .
  • Anti-inflammatory Properties : The anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives have been documented in several studies, indicating their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of these compounds, particularly their ability to protect against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .

Case Study 1: Anticancer Activity

In a study by Hilmy et al. (2023), the anticancer effects of synthesized pyrrolo[2,3-b]pyridine derivatives were evaluated against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that specific substituents could be optimized for improved therapeutic efficacy against cancer cells .

Case Study 2: Neuroprotection

Research published in Pharmaceutical Research highlighted the neuroprotective effects of a series of pyrrolo[2,3-b]pyridine derivatives in animal models of neurodegeneration. These compounds were shown to reduce neuronal death and improve cognitive function in treated subjects. The findings suggest that these derivatives could be developed into therapeutic agents for conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits tumor cell proliferation; induces apoptosis
AntiviralInterferes with viral replication
Anti-inflammatoryReduces inflammation; potential treatment for chronic inflammatory diseases
NeuroprotectiveProtects neurons from degeneration; improves cognitive function

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrrolo[2,3-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Cl (4), OMe (6) ~208.6 Chloro: nucleophilic substitution site; methoxy: electron-donating, moderate lipophilicity
Target Compound TBDMS-O (4), Ph (6) ~382.6 TBDMS: acid-labile, highly lipophilic; phenyl: enhances aromatic stacking
4-Fluoro-5-methyl derivatives F (4), Me (5) ~190.2 Fluorine: electronegative, metabolic stability; methyl: steric bulk

Reactivity and Stability

  • TBDMS vs. Methoxy/Chloro : The TBDMS group in the target compound offers superior stability under basic conditions compared to smaller silyl ethers, but it is cleaved under acidic conditions (e.g., HF or TBAF). In contrast, the methoxy group in 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is stable across broader pH ranges but less lipophilic . The chloro substituent in the analogue serves as a leaving group for nucleophilic aromatic substitution, a reactivity absent in the TBDMS-protected compound.
  • Phenyl vs.

Challenges and Limitations

  • The TBDMS group’s bulkiness may hinder crystallization or interaction with polar targets.
  • Limited solubility of the target compound could necessitate prodrug strategies for in vivo applications.

Biological Activity

4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 2287273-32-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine is C19H24N2OSi, with a molecular weight of 324.5 g/mol. The structure features a pyrrolo[2,3-b]pyridine core modified with a tert-butyldimethylsilyl ether group, which may influence its solubility and biological interactions.

Antiproliferative Activity

Recent studies have indicated that compounds similar to 4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines.

The primary mechanism involves the disruption of the cell cycle and interference with microtubule dynamics. For instance, related compounds have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death. This action is particularly relevant in cancer therapy as it targets rapidly dividing cells.

Case Studies and Research Findings

  • Cell Line Studies : A study evaluated the antiproliferative effects of similar pyrrolo[2,3-b]pyridine derivatives on several human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results highlighted that these compounds inhibited cell growth significantly at nanomolar concentrations (IC50 values ranging from 0.1 to 10 µM) .
    CompoundCell LineIC50 (µM)
    Compound AHT-290.5
    Compound BM211.0
    Compound CMCF70.8
  • Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth comparable to established agents like combretastatin A-4, with low toxicity profiles .
  • Quantitative Structure–Activity Relationship (QSAR) : Advanced computational models were employed to establish QSAR correlations between chemical structure modifications and biological activity, providing insights into how structural changes can enhance efficacy .

Q & A

Q. What synthetic routes are commonly employed to prepare the 6-phenyl-1H-pyrrolo[2,3-b]pyridine core structure?

The 6-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) serves as a starting material for Suzuki-Miyaura coupling with phenylboronic acids under optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/water at reflux) . Alternative routes involve cyclization of halogenated intermediates with amines or carbonyl compounds, as demonstrated in thieno[2,3-b]pyridine syntheses .

Q. How is the tert-butyldimethylsilyl (TBDMS) group introduced at the 4-hydroxy position of pyrrolo[2,3-b]pyridine derivatives?

The TBDMS protecting group is typically installed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or DMAP. Reactions are performed in anhydrous dichloromethane or THF at 0–25°C for 4–12 hours. For example, silylation of hydroxylated pyrrolo[2,3-b]pyridines (e.g., 4-hydroxy derivatives) achieves >85% yield with minimal side reactions .

Q. What spectroscopic methods are critical for confirming the structure of the TBDMS-protected compound?

Key techniques include:

  • ¹H NMR : Characteristic signals for the TBDMS group (δ 0.1–0.3 ppm for Si(CH₃)₂, δ 0.9–1.1 ppm for tert-butyl) and aromatic protons (δ 7.2–8.5 ppm for pyrrolo[2,3-b]pyridine and phenyl groups) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., C₂₀H₂₉N₂OSi requires [M+H]⁺ = 353.2012) .
  • FT-IR : Absence of O–H stretch (~3200 cm⁻¹) post-silylation, with Si–O–C absorption at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the TBDMS group affect regioselectivity in electrophilic substitutions or cross-coupling reactions?

The bulky TBDMS group at the 4-position directs electrophilic attacks (e.g., nitration, halogenation) to the less hindered 5- or 7-positions of the pyrrolo[2,3-b]pyridine core. Computational studies (DFT) predict electron density redistribution, favoring meta/para substitution patterns. Experimental validation via competitive reactions (e.g., bromination with NBS) shows >70% selectivity for the 5-position .

Q. What strategies prevent premature deprotection of the TBDMS group during multi-step syntheses?

The TBDMS group is stable under neutral and basic conditions but sensitive to acidic or fluoride-based reagents. To avoid cleavage:

  • Use non-protic solvents (e.g., THF, DMF) in subsequent steps.
  • Replace Brønsted acids with Lewis acids (e.g., ZnCl₂ for Friedel-Crafts alkylation).
  • Employ orthogonal protecting groups (e.g., SEM or TIPS) for coexisting hydroxyl moieties .

Q. How can competing side reactions (e.g., dimerization) be minimized during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce radical-mediated dimerization.
  • Catalyst Optimization : Pd/XPhos systems suppress β-hydride elimination in Heck couplings.
  • Substrate Purity : Pre-purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove reactive impurities .

Q. What computational tools predict the pharmacokinetic properties of TBDMS-protected pyrrolo[2,3-b]pyridines?

  • Lipophilicity (LogP) : Calculated using Molinspiration or SwissADME. The TBDMS group increases LogP by ~2.5 units, enhancing blood-brain barrier permeability .
  • Metabolic Stability : CYP450 metabolism is modeled via StarDrop or ADMET Predictor, showing resistance to oxidative degradation due to silicon shielding .

Methodological Notes

  • Silylation Protocol : Use TBDMSCl (1.2 equiv) and imidazole (2.5 equiv) in DMF at 25°C for 6 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography .
  • Cross-Coupling Optimization : For Suzuki reactions, employ Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3 equiv) in toluene/water (3:1) at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.